炔丙基-PEG5-Tos

描述

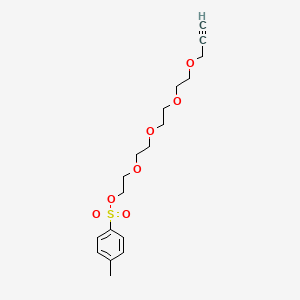

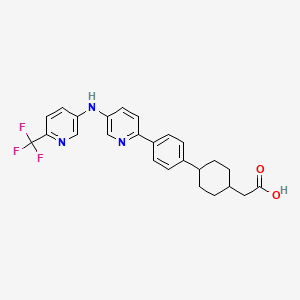

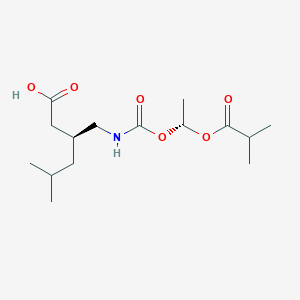

Propargyl-PEG5-Tos is a PEG derivative containing a tosyl group and a propargyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargylation reaction is one of the most fundamental reactions in organic synthesis featuring mild reaction conditions, diverse functional group tolerance leading to the easy construction of C–C bond .Molecular Structure Analysis

The molecular weight of Propargyl-PEG5-Tos is 386.5 g/mol . The molecular formula is C18H26O7S . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Chemical Reactions Analysis

The propargylation reaction is one of the most fundamental reactions in organic synthesis . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis

Propargyl-PEG5-Tos is a PEG derivative containing a tosyl group and a propargyl group . The hydrophilic PEG spacer increases solubility in aqueous media .科学研究应用

合成和改性

- 炔丙基末端的杂双功能聚(乙二醇)(PEG)衍生物被合成用于开发用于生物医学应用的基于 PEG 的生物偶联物。此过程包括用炔丙基和其他基团(如羧基、巯基或酰肼)改性双功能 PEG (Lu 和 Zhong,2010)。

- 两亲性的新型 PEG-脂质长链,其中包含用炔丙基官能化的天然脂肪酸,已被合成。这些长链可以自组装成纳米颗粒,有可能用作药物载体(Arshad、Saied 和 Ullah,2014)。

药物和基因递送

- 开发了 pH 响应性合成多肽,如聚(γ-炔丙基 L-谷氨酸)均聚物和 PEG 嵌段共聚物,用于药物和基因递送。这些材料可以改变溶解度并自组装成胶束,适用于全身药物和基因递送(Engler 等,2011)。

- 表皮生长因子-PEG 官能化的 PAMAM 树枝状大分子被设计用于靶向基因递送。这涉及使用炔丙胺和点击化学将 PEG 链共轭到聚(酰胺胺)树枝状大分子上(Yu 等,2011)。

- 包覆了 PEG 并用于癌症治疗的超顺磁性氧化铁纳米颗粒和树枝状大分子,显示出靶向递送 siRNA 到癌细胞的潜力(Taratula 等,2011)。

纳米医学和生物材料

- 一种聚合物负载的钴配合物在水中捕获和释放炔基标记的分子,涉及与炔丙基氨基甲酸酯标记的反应,与生化实验兼容(Egami 等,2011)。

- 胆固醇-(1,2,3-三唑)-PEG 低聚物使用炔丙基-PEG 和点击化学制备。这可用于药物递送系统和生物材料的开发(Xu 等,2013)。

- 聚(乙二醇)(PEG)显着影响聚合物生物材料上的细胞存活,影响细胞粘附和凋亡。这与医疗器械中富含 PEG 的材料的设计和应用相关(Sung 等,2010)。

作用机制

Target of Action

Propargyl-PEG5-Tos is a PEG derivative containing a tosyl group and a propargyl group . The primary targets of Propargyl-PEG5-Tos are azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of Propargyl-PEG5-Tos involves two key interactions. Firstly, the tosyl group in the compound is a very good leaving group for nucleophilic substitution reactions . This means it can be easily replaced by thiol and amino groups through a nucleophilic substitution . Secondly, the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG5-Tos are primarily related to the formation of stable triazole linkages via Click Chemistry . This process can be used to synthesize a range of PROTAC molecules . .

Pharmacokinetics

The pharmacokinetic properties of Propargyl-PEG5-Tos are largely influenced by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Propargyl-PEG5-Tos’s action are primarily related to its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This can enable the synthesis of a variety of PROTAC molecules . .

Action Environment

The action of Propargyl-PEG5-Tos can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be affected by the presence of copper ions in the environment

安全和危害

Propargyl alcohol, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable, toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

未来方向

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

属性

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJIUZITHCTEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG5-Tos | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

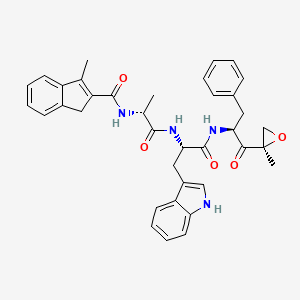

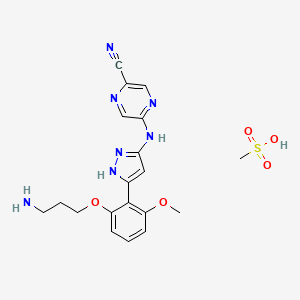

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)